molecular formula C21H14F2N4O2 B2516845 2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921866-41-3

2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2516845
M. Wt: 392.366
InChI Key: OENSZPRHSWJCKS-UHFFFAOYSA-N
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Description

The compound , 2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide, is a structurally complex molecule that appears to be related to a class of compounds with potential therapeutic applications. While the exact compound is not directly mentioned in the provided papers, similar compounds have been studied for their biological activity, particularly in the context of epilepsy and pain management , as well as for their crystal structure and molecular interactions .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic acids or amines and proceeding through various functional group transformations such as chlorination, aminolysis, reduction, and condensation . For instance, the synthesis of a pyridine benzamide derivative was achieved through a five-step process with an overall yield of 54.5% . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies, including the formation of the pyrimidine ring and subsequent introduction of the amide functional group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as NMR, IR, MS, and X-ray crystallography . For example, the crystal structure of a fluorinated benzamide was determined to be monoclinic with specific cell dimensions and featured N–H···O hydrogen bonding within the crystal lattice . These techniques are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the presence of substituents on the aromatic rings and the nature of the amide linkage. The fluorine atoms, in particular, can affect the electron density of the molecule and thus its reactivity. While the provided papers do not detail specific reactions of the compound , they do suggest that the functional groups present in these molecules can participate in further chemical transformations, which may be relevant for the development of new materials or pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and dielectric constant, can be tailored by the introduction of fluorine atoms and other substituents . For instance, fluorinated polyimides derived from similar monomers exhibit high thermal stability, low water absorption rates, and low dielectric constants, making them suitable for applications in electronics . The specific properties of the compound would need to be determined experimentally, but it is likely to exhibit characteristics influenced by its fluorinated aromatic structure.

Scientific Research Applications

Environmental Persistence and Human Exposure

Polyfluoroalkyl chemicals (PFCs), which share some chemical resemblance to the compound due to their fluorinated structures, have been extensively studied for their widespread use and environmental persistence. Research by Calafat et al. (2007) highlights the ubiquity of PFCs in the U.S. population, suggesting that compounds with similar structures could also be prevalent and persistent in environmental and biological systems. This raises the potential for scientific research applications in environmental monitoring and bioaccumulation studies (Calafat et al., 2007).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of similarly complex organic compounds are critical in pharmaceutical research. A study on the metabolism of SB-649868, a compound with structural complexity, by Renzulli et al. (2011) illustrates how detailed pharmacokinetic studies are vital for understanding the safety and efficacy of new drugs. This suggests potential applications for the specified compound in drug development, particularly in profiling metabolites and understanding its pharmacokinetic properties (Renzulli et al., 2011).

Diagnostic Imaging and Therapeutics

Fluorinated compounds have found applications in diagnostic imaging and as therapeutic agents. Maffioli et al. (1994) explored the use of radiolabeled benzamide for detecting melanoma metastases, showcasing the potential of fluorinated compounds in diagnostic imaging and targeted therapy. This area could represent a significant application for the compound , particularly in designing diagnostic agents or therapeutics targeting specific cellular pathways or tumors (Maffioli et al., 1994).

Environmental and Health Impact Studies

Given the concern over the environmental and health impacts of fluorinated compounds, research into their effects on human health and ecosystems is critical. Wang et al. (2016) investigated the associations between prenatal exposure to perfluorocarboxylic acids (PFCAs) and fetal and postnatal growth, illustrating the importance of studying the environmental and health impacts of such compounds. This suggests an application for the specified compound in toxicological and epidemiological research, particularly in understanding its potential effects on human health (Wang et al., 2016).

properties

IUPAC Name

2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2/c1-12-25-19-17(3-2-10-24-19)21(29)27(12)15-7-5-14(6-8-15)26-20(28)16-9-4-13(22)11-18(16)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENSZPRHSWJCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

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